molecular formula C225H342N62O64S B1573937 [Pro3]-GIP (Mouse)

[Pro3]-GIP (Mouse)

Cat. No.: B1573937
M. Wt: 4971.62
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Incretin (B1656795) System and Glucose Homeostasis

The incretin system is a crucial component of metabolic regulation, describing the phenomenon where oral glucose administration elicits a significantly greater insulin (B600854) response than an equivalent intravenous glucose infusion. physiology.orgnih.gov This "incretin effect" is mediated by gut-derived hormones, principally Glucose-Dependent Insulinotropic Polypeptide (GIP) and Glucagon-like peptide-1 (GLP-1), which are released from intestinal endocrine cells into the bloodstream following nutrient ingestion. nih.govccjm.orgdovepress.com Together, these hormones are responsible for up to 70% of the postprandial insulin secretion, playing a vital role in maintaining glucose homeostasis. ccjm.orgdiabetesjournals.orgnih.gov The system ensures that insulin release is appropriately timed and scaled to the absorption of nutrients, highlighting a critical gut-pancreas endocrine axis. physiology.orgdovepress.com

Endogenous GIP is a 42-amino acid peptide hormone secreted by specialized enteroendocrine K-cells, which are most abundant in the duodenum and proximal jejunum of the small intestine. diabetesjournals.orgnih.govnih.gov Its secretion is stimulated by the absorption of nutrients, particularly fats and carbohydrates. diabetesjournals.orgnih.govbioscientifica.com Initially identified by its ability to inhibit gastric acid secretion at supraphysiological levels, its primary physiological role was later established as a potent stimulator of glucose-dependent insulin secretion from pancreatic β-cells. nih.govnih.govwikipedia.org

Beyond its principal incretin function, GIP exerts several extrapancreatic effects. bioscientifica.com It is involved in lipid metabolism, where it can promote fat deposition into adipose tissue. diabetesjournals.orgnih.govnih.gov Evidence also points to a role for GIP in bone metabolism, where it may decrease bone resorption by inhibiting osteoclast activity and promoting osteoblast survival. frontiersin.org Furthermore, GIP receptors are found in the central nervous system, suggesting a role in regulating appetite and energy balance. diabetesjournals.orgglucagon.com

The physiological actions of GIP are mediated by the GIP receptor (GIPR), a member of the Class B family of G-protein coupled receptors (GPCRs). frontiersin.orgglucagon.com The human GIPR gene is located on chromosome 19q13.3 and encodes a protein with a characteristic seven-transmembrane domain structure. glucagon.com

Upon binding of GIP, the GIPR undergoes a conformational change, leading to the activation of intracellular signaling cascades. frontiersin.org The primary pathway involves coupling to the Gαs protein subunit, which stimulates adenylyl cyclase activity and results in the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgfrontiersin.org This increase in cAMP activates Protein Kinase A (PKA) and other downstream effectors, ultimately leading to the potentiation of glucose-stimulated insulin exocytosis in pancreatic β-cells. frontiersin.orgmdpi.com The receptor can also signal through other pathways, including those involving phospholipase A2 and mitogen-activated protein kinase (MAPK). glucagon.com

GIPR expression is not confined to the pancreas. It is widely distributed throughout the body, reflecting GIP's diverse physiological roles.

Table 1: Tissue Distribution of the GIP Receptor (GIPR)

Tissue/Organ SystemPrimary Cell Types/Region of ExpressionAssociated Physiological Role
Pancreas β-cells, α-cellsStimulation of insulin secretion, modulation of glucagon (B607659) secretion. nih.govfrontiersin.org
Adipose Tissue Pericytes, mesothelial cells (not predominantly adipocytes). glucagon.combioscientifica.comRegulation of blood flow, lipid uptake, and metabolism. frontiersin.orgglucagon.com
Bone Osteoblasts, osteoclastsRegulation of bone turnover. frontiersin.org
Central Nervous System Various brain regions, including the hypothalamus. diabetesjournals.orgglucagon.comControl of appetite and energy homeostasis. diabetesjournals.orgbioscientifica.com
Gastrointestinal Tract Stomach, small intestineModulation of gut function. glucagon.com
Cardiovascular System Heart (cardiomyocytes), endothelial cellsRegulation of heart rate and blood flow. frontiersin.orgglucagon.com
Adrenal Gland Adrenal cortexSteroidogenesis. bioscientifica.com

Endogenous GIP (Gastric Inhibitory Polypeptide) and its Physiological Roles

Development and Significance of GIP Receptor Antagonists in Metabolic Research

The development of GIP receptor antagonists has been a critical step in dissecting the complex physiology of GIP. While GIP is a key incretin hormone, its role in metabolic diseases like obesity and type 2 diabetes is multifaceted. bioscientifica.com In states of obesity, circulating GIP levels are often elevated, and studies in GIPR knockout mice showed protection against diet-induced obesity and insulin resistance. diabetesjournals.orgfrontiersin.org These findings spurred interest in GIPR antagonism as a potential therapeutic strategy. frontiersin.orgpatsnap.com

GIPR antagonists serve as invaluable research tools to probe the specific contributions of GIP signaling in different physiological and pathological states. researchgate.netnih.govnih.gov By blocking the receptor, researchers can isolate and study the consequences of absent GIP action, helping to clarify its role in everything from postprandial glucose control to fat accumulation and bone metabolism. frontiersin.orgglucagon.com The creation of specific antagonists has been essential for differentiating the actions of GIP from those of GLP-1, the other major incretin hormone, and for understanding the paradoxical observation that both GIPR agonists and antagonists (when combined with GLP-1R activation) can lead to weight loss. bioscientifica.comnih.gov

Characterization of [Pro3]-GIP (Mouse) as a Specific GIP Receptor Antagonist

[Pro3]-GIP (Mouse) is a synthetic analogue of the native mouse GIP. It was developed as a tool to investigate the physiological roles of GIP by blocking its receptor. researchgate.net In murine models, this compound has been shown to inhibit GIP-stimulated insulin release and block the effects of endogenous GIP on plasma glucose levels. tocris.comtargetmol.com Research using [Pro3]-GIP (Mouse) in ob/ob mice, a model of genetic obesity and diabetes, demonstrated that it could improve glucose tolerance and insulin sensitivity. tocris.com

The antagonistic properties of [Pro3]-GIP (Mouse) stem from a specific modification to the native GIP peptide sequence. The amino acid at position 3, which is normally glutamic acid in mouse GIP, is substituted with a proline residue. frontiersin.org The N-terminus of the GIP peptide is critical for receptor activation. glucagon.com While this proline substitution does not prevent the peptide from binding to the GIP receptor, it disrupts the peptide's ability to induce the necessary conformational change required for full receptor activation and subsequent intracellular signaling. nih.gov

By occupying the receptor's binding site without triggering a significant downstream response, [Pro3]-GIP (Mouse) competitively inhibits the binding and action of the endogenous, fully active GIP. nih.govphysiology.org It is important to note that its pharmacological profile can be complex; in rodent systems, it acts as a partial agonist and competitive antagonist, whereas the human version of [Pro3]-GIP behaves as a full agonist at the human GIPR, highlighting significant interspecies differences. frontiersin.orgnih.gov

[Pro3]-GIP (Mouse) is one of several molecules developed to modulate the GIP receptor. Its characteristics are best understood in comparison to other modulators, which range from natural metabolites to other synthetic peptides and antibodies.

Table 2: Comparison of GIP Receptor Modulators

ModulatorClassPrimary Mechanism of ActionKey Characteristics
Endogenous GIP Full AgonistBinds to and fully activates GIPR, stimulating cAMP production and insulin secretion. frontiersin.orgnih.govThe natural ligand for the GIP receptor; rapidly degraded by the enzyme DPP-4. nih.gov
[Pro3]-GIP (Mouse) Partial Agonist / Antagonist (in rodents)Binds to the mouse GIPR, causing partial activation but competitively blocking the binding of endogenous GIP. nih.govA research tool effective in mouse models; substitution at position 3 confers resistance to DPP-4 degradation. frontiersin.org
GIP(3-42) Weak Antagonist / Inactive MetaboliteThe natural N-terminally truncated metabolite of GIP after DPP-4 cleavage. Binds weakly to GIPR with little to no agonist activity. physiology.orgLacks significant insulinotropic activity and is a very weak antagonist at physiological concentrations. physiology.org
Monoclonal Antibodies (e.g., mAb2) AntagonistBind to the extracellular domain of the GIPR, sterically hindering GIP binding and locking the receptor in an inactive state. nih.govHighly specific and potent antagonists with long half-lives, representing a potential therapeutic approach. nih.govnih.gov
Dual GIP/GLP-1 Receptor Agonists Co-agonistSimultaneously activates both GIP and GLP-1 receptors. bioscientifica.comA therapeutic class that leverages the synergistic actions of both incretin systems for profound effects on glycemic control and weight loss. nih.gov

Properties

Molecular Formula

C225H342N62O64S

Molecular Weight

4971.62

Origin of Product

United States

Mechanisms of Action of Pro3 Gip Mouse at the Cellular and Molecular Level

GIP Receptor Binding and Specificity Studies

The initial and most critical step in the action of [Pro3]-GIP (Mouse) is its interaction with the GIP receptor, a class B G-protein-coupled receptor (GPCR).

In Vitro Receptor Affinity and Selectivity Profiling

Studies using transfected cell lines expressing specific GIP receptors have been instrumental in characterizing the binding properties of [Pro3]-GIP (Mouse). Competition binding assays, which measure the ability of a ligand to displace a radiolabeled form of native GIP, reveal the affinity of the analogue for the receptor.

Research has shown that mouse [Pro3]-GIP displays a binding affinity for the mouse GIP receptor that is only moderately lower than that of the native mouse GIP. This indicates that the proline substitution at position 3 does not dramatically hinder the molecule's ability to physically associate with the receptor's binding pocket. However, its functional output is markedly different. While native mouse GIP is a full and potent agonist at the mouse GIPR, mouse [Pro3]-GIP behaves as a partial agonist. This means that even at saturating concentrations, it elicits a submaximal response compared to the native peptide.

In its role as an antagonist, [Pro3]-GIP (Mouse) competitively inhibits the binding and action of native GIP. An IC50 value, which represents the concentration of an inhibitor required to reduce the response by 50%, has been reported as 2.6 μM for [Pro3]-GIP (Mouse) at the GIP receptor. This antagonistic property is central to its use in studying the physiological roles of endogenous GIP.

It is crucial to note the species-specificity of this compound. While mouse [Pro3]-GIP is a partial agonist/antagonist at the rodent GIPR, human [Pro3]-GIP acts as a full agonist at the human GIPR, highlighting important differences in the ligand-receptor interaction between species.

Table 1: In Vitro Binding Affinity of GIP Analogues to Mouse GIP Receptor This interactive table summarizes the binding affinity (Ki) from a study using transiently transfected COS-7 cells expressing the mouse GIP receptor. Lower Ki values indicate higher binding affinity.

Ligand Receptor Ki (nM) Reference
Mouse GIP Mouse GIPR 4.8
Mouse [Pro3]-GIP Mouse GIPR 14

Ligand-Receptor Interaction Dynamics

The substitution of glutamic acid with proline at position 3 is the key modification responsible for the altered function of [Pro3]-GIP (Mouse). The N-terminus of GIP is critical for receptor activation, and this single amino acid change alters the conformation of the bound ligand. This results in a receptor-ligand complex that is unable to adopt the fully active conformation necessary for maximal downstream signaling, leading to the observed partial agonism.

When co-present with native GIP, [Pro3]-GIP (Mouse) competes for the same binding site on the GIP receptor. Due to its comparable affinity, it can effectively occupy the receptor population, thereby preventing the more efficacious native GIP from binding and initiating a full physiological response. This competitive antagonism is the primary mechanism by which it blocks GIP action. The functional differences observed between human and rodent versions of [Pro3]-GIP are not caused by major discrepancies in binding affinity but rather by subtle differences in how the respective receptors are activated after the ligand has bound.

Downstream Signaling Cascade Modulation by [Pro3]-GIP (Mouse)

Upon binding to its receptor, GIP initiates a cascade of intracellular signaling events. [Pro3]-GIP (Mouse) modulates these pathways primarily through its antagonistic action.

Inhibition of GIP-Stimulated cAMP Production and PKA Activation

The GIP receptor is canonically coupled to the Gs alpha subunit of its associated G-protein. Activation by native GIP leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). This increase in intracellular cAMP is a primary second messenger for GIP signaling. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets to mediate the cellular effects of GIP.

Effects on Intracellular Calcium Mobilization

Downstream of cAMP/PKA activation, GIPR signaling also leads to an increase in intracellular calcium ([Ca2+]i) concentrations. This is a critical step for many of GIP's actions, including the potentiation of insulin (B600854) secretion from pancreatic β-cells. The PKA-mediated signaling cascade can modulate the activity of ion channels, leading to membrane depolarization and the influx of extracellular calcium.

As an antagonist of the primary Gs/cAMP pathway, [Pro3]-GIP (Mouse) prevents this GIP-induced rise in intracellular calcium. Studies have demonstrated that the effects of GIP can be abolished by preventing a rise in intracellular calcium, and a GIP receptor antagonist can block these same effects, confirming the calcium-dependence and the antagonist's mechanism of action. By blocking the initial signal from the GIP receptor, [Pro3]-GIP effectively prevents the subsequent mobilization of intracellular calcium that is triggered by the native hormone.

Influence on MAPK/ERK and PI3K/Akt Signaling Pathways

In addition to the canonical cAMP/PKA pathway, GIP receptor activation also stimulates other important signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) pathways. These pathways are generally associated with cell growth, proliferation, and survival. GIP has been shown to stimulate the phosphorylation and activation of ERK1/2 and Akt in various cell types.

The influence of [Pro3]-GIP (Mouse) on these pathways is complex. As a competitive antagonist, it can block the GIP-stimulated activation of MAPK/ERK and PI3K/Akt. For example, in the hippocampus, [Pro3]-GIP was shown to reduce long-term potentiation (LTP), a process dependent on these signaling pathways, whereas a GIP agonist enhanced it. However, some research suggests a more nuanced interaction. One study revealed that [Pro3]-GIP exhibited biased agonism, showing a preference for activating the ERK phosphorylation pathway relative to its effect on cAMP accumulation. This indicates that [Pro3]-GIP might not simply block all downstream signals equally but could selectively modulate different signaling arms, a phenomenon increasingly recognized for GPCR ligands.

Impact on Pancreatic β-Cell Function In Vitro

[Pro3]-GIP (Mouse) exerts a notable influence on pancreatic β-cells by competitively binding to the GIP receptor, thereby blocking the actions of the endogenous GIP. This antagonistic activity has been demonstrated to directly affect insulin secretion and modulate the cellular dynamics of β-cell populations.

Inhibition of GIP-Stimulated Insulin Secretion

[Pro3]-GIP (Mouse) has been identified as a potent inhibitor of GIP-stimulated insulin secretion from pancreatic β-cells in laboratory settings. targetmol.com As a GIP receptor antagonist, it competes with GIP for binding to its receptor on the surface of β-cells. targetmol.com The binding of native GIP to its receptor would typically trigger a signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-stimulated insulin secretion. nih.gov However, by occupying the receptor without initiating the full downstream signaling, [Pro3]-GIP (Mouse) effectively blocks this pathway.

In vitro studies utilizing clonal pancreatic β-cell lines, such as BRIN-BD11, have provided quantitative evidence of this inhibitory action. In these experiments, the presence of [Pro3]-GIP (Mouse) significantly curtails the insulinotropic effect of GIP. For instance, research has shown that (Pro3)GIP can inhibit GIP-stimulated insulin release by as much as 86%. nih.gov Another study demonstrated a dose-dependent inhibition of GIP-stimulated insulin release, ranging from a 1.2- to 1.7-fold decrease. The IC50 value, which represents the concentration of an inhibitor required to reduce the response by half, for [Pro3]-GIP (Mouse) as a GIP receptor antagonist has been reported to be 2.6μM. targetmol.com

Table 1: In Vitro Inhibition of GIP-Stimulated Insulin Secretion by [Pro3]-GIP (Mouse)

Cell Line Inhibitor Effect on GIP-Stimulated Insulin Secretion Reference
BRIN-BD11 (Pro3)GIP 86% inhibition nih.gov
BRIN-BD11 (Pro3)GIP 1.2- to 1.7-fold decrease (dose-dependent)
Not Specified [Pro3]-GIP (Mouse) IC50 = 2.6μM targetmol.com

It is important to note that while [Pro3]-GIP (Mouse) is a specific antagonist for the GIP receptor, it does not affect insulin release stimulated by other incretins like glucagon-like peptide-1 (GLP-1). nih.gov This specificity underscores its targeted mechanism of action at the GIP receptor. Interestingly, some research suggests that [Pro3]-GIP may act as a partial agonist at the rodent GIP receptor, meaning it can weakly activate the receptor in the absence of the full agonist, while still competing with and antagonizing the effects of the more potent native GIP. nih.gov

Modulation of β-Cell Proliferation and Apoptosis Under GIP Influence

The native Glucose-dependent Insulinotropic Polypeptide (GIP) is known to play a crucial role in the health and maintenance of pancreatic β-cells by promoting their proliferation and protecting them from apoptosis (programmed cell death). nih.govdoi.org These effects are vital for maintaining a healthy β-cell mass and ensuring proper insulin production. Given that [Pro3]-GIP (Mouse) acts as an antagonist at the GIP receptor, it logically follows that it would counteract these beneficial effects of GIP.

GIP exerts its anti-apoptotic functions through various signaling pathways, including the activation of CREB and the suppression of stress-related kinases like p38 MAPK and JNK. nih.gov By blocking the GIP receptor, [Pro3]-GIP (Mouse) is expected to inhibit these survival signals, thereby potentially increasing the susceptibility of β-cells to apoptosis, especially under conditions of cellular stress.

Studies on GIP receptor knockout mice provide in vivo evidence that supports this concept. Mice lacking the GIP receptor have shown an increase in apoptotic β-cells when subjected to treatments that induce β-cell stress. nih.gov Furthermore, research on GIP-knockout mice under a high-fat diet revealed increased β-cell apoptosis compared to wild-type mice, suggesting that the absence of GIP signaling is detrimental to β-cell survival under metabolic stress. frontiersin.org Although direct in vitro studies detailing the specific effects of [Pro3]-GIP (Mouse) on GIP-mediated β-cell proliferation and apoptosis are not extensively documented in the provided search results, the antagonistic mechanism at the receptor level strongly implies that it would negate the pro-survival and proliferative actions of GIP.

Table 2: Expected Impact of [Pro3]-GIP (Mouse) on GIP-Mediated β-Cell Dynamics

Process Effect of GIP Expected Effect of [Pro3]-GIP (Mouse) in the presence of GIP
β-Cell Proliferation Stimulation Inhibition
β-Cell Apoptosis Inhibition Potentiation

Physiological and Metabolic Effects of Pro3 Gip Mouse in Preclinical Models

Glucose Homeostasis Regulation in Murine Models of Metabolic Dysfunction

[Pro3]-GIP (Mouse) has demonstrated significant effects on glucose regulation, particularly in mouse models characterized by obesity and insulin (B600854) resistance.

Effects on Glucose Tolerance and Insulin Sensitivity in ob/ob Mice

Table 1: Effects of [Pro3]-GIP on Glucose Homeostasis in ob/ob Mice

Parameter Observation Reference
Glucose Tolerance Improved; significant reduction in glycemic excursion after glucose challenge. nih.govdiabetesjournals.orgphysiology.org
Insulin Sensitivity Enhanced; augmented hypoglycemic action of insulin. nih.govdiabetesjournals.orgphoenixbiotech.netnih.gov
Plasma Glucose (post-glucose challenge) Significantly reduced at 15, 30, and 60 minutes. diabetesjournals.org
Plasma Insulin (post-glucose challenge) Significantly reduced at 15, 30, and 60 minutes. diabetesjournals.org

Modulation of Plasma Glucose Levels Post-Feeding

Adipose Tissue Metabolism and Lipid Homeostasis

[Pro3]-GIP (Mouse) also exerts significant influence on adipose tissue and the regulation of lipid balance.

Influence on Adipocyte Function and Lipolysis

The role of GIP in adipocyte function is complex, with studies reporting both lipogenic and lipolytic effects. researchgate.netphysiology.org GIP has been shown to stimulate lipolysis in rodent adipocytes. frontiersin.org As a GIP receptor antagonist, [Pro3]-GIP would be expected to inhibit GIP-stimulated lipolysis. In human adipocytes, GIP induces lipolysis through the activation of hormone-sensitive lipase (B570770). physiology.org The antagonism of the GIP receptor by compounds like [Pro3]-GIP could therefore potentially reduce fatty acid release from adipocytes. In the context of obesity, where GIP signaling is often overstimulated, blocking this pathway with [Pro3]-GIP may contribute to a more regulated lipid metabolism. nih.gov

Regulation of Lipid Storage and Fatty Acid Re-esterification

GIP is generally considered to promote lipid storage in adipose tissue. It enhances the re-esterification of free fatty acids (FFA) back into triglycerides (TAG) within adipocytes, preventing their release into circulation. diabetesjournals.orgnih.gov A lower FFA/glycerol release ratio is indicative of increased re-esterification. diabetesjournals.org Studies in humans have shown that GIP, in combination with hyperinsulinemia and hyperglycemia, increases FFA re-esterification and TAG deposition in abdominal subcutaneous adipose tissue. nih.gov By blocking the GIP receptor, [Pro3]-GIP could be hypothesized to decrease fatty acid re-esterification, leading to a higher release of FFAs from adipocytes. This is supported by findings where a GIP receptor antagonist strongly inhibited this re-esterification process. diabetesjournals.org This action could contribute to the observed reduction in adipose tissue mass and triglyceride deposition in liver and muscle seen with [Pro3]-GIP treatment in high-fat-fed mice. physiology.org

Table 2: Effects of GIP Signaling on Lipid Metabolism

Process Effect of GIP Potential Effect of [Pro3]-GIP (as an antagonist) Reference
Lipolysis Stimulates in rodent adipocytes; induces in human adipocytes. Inhibition of GIP-stimulated lipolysis. physiology.orgfrontiersin.org
Fatty Acid Re-esterification Enhances, leading to increased triglyceride storage. Decreases, potentially leading to increased FFA release. diabetesjournals.orgnih.gov
Triglyceride Deposition Promotes in adipose tissue. Reduces in adipose tissue, liver, and muscle. physiology.orgnih.gov

Role in Modulating Lipoprotein Lipase (LPL) Activity

The native GIP hormone is recognized for its anabolic effects in adipose tissue, which include stimulating lipoprotein lipase (LPL) activity. physiology.orgdoi.orgphysiology.org This action enhances the breakdown of triglycerides from circulating chylomicrons, leading to fatty acid uptake and storage in adipocytes. physiology.orgdoi.org Antagonism of the GIP receptor with compounds like [Pro3]-GIP (Mouse) is expected to counter this effect.

By blocking GIP's action on its adipocyte receptors, GIPR antagonism is theorized to prevent GIP-stimulated fatty acid uptake and intracellular triglyceride deposition. physiology.orgphysiology.org This blockade may shift lipid metabolism away from storage and towards oxidation. Research suggests that by preventing GIP-mediated fat deposition in adipose tissue, fatty acids are preferentially taken up and oxidized by tissues that lack GIP receptors, such as muscle and liver. physiology.org

Studies involving active immunization against (Pro3)GIP in high-fat-fed mice support this mechanism. The resulting GIP receptor blockade was associated with significantly lower triglyceride levels in the liver. doi.orgnih.gov This suggests that antagonizing GIP signaling effectively counters the hormone's role in promoting fat accumulation. While direct measurements of LPL activity following [Pro3]-GIP (Mouse) administration are not extensively detailed, the observed reductions in fat mass and tissue triglyceride stores in various studies strongly imply a modulation of the GIP-LPL axis. physiology.org In rodents, the effects of GIP signaling on LPL can be complex; some GIP agonists have paradoxically been reported to decrease LPL activity in mice on a high-fat diet. frontiersin.orgfrontiersin.org Furthermore, a different GIP antagonist, rat GIP(3-30)NH2, was found to increase LPL levels in rats, highlighting that the precise effect can be dependent on the specific antagonist and metabolic context. frontiersin.orgfrontiersin.org

Pancreatic Islet Physiology In Vivo

[Pro3]-GIP (Mouse) functions as a competitive antagonist at the mouse GIP receptor, blocking the insulinotropic (insulin-secreting) action of native GIP. nih.govrndsystems.comtocris.com In vivo studies in obese diabetic (ob/ob) mice have demonstrated that [Pro3]-GIP blocks the effects of GIP on insulin release. rndsystems.comtocris.com

However, the compound also displays partial agonist activity at the mouse GIP receptor. nih.gov This means that while it inhibits the strong insulin-releasing signal from endogenous GIP, it can modestly stimulate insulin, glucagon (B607659), and somatostatin (B550006) secretion on its own when perfused through a mouse pancreas. nih.gov

The effect of [Pro3]-GIP (Mouse) on the health and mass of pancreatic β-cells appears highly dependent on the underlying pathological state of the preclinical model.

In a mouse model of severe insulin deficiency induced by streptozotocin (B1681764) (STZ), GIP receptor antagonism with [Pro3]-GIP had detrimental effects. doi.org The treatment worsened hyperglycemia and did not prevent the STZ-induced reduction in β-cell mass and pancreatic insulin stores. doi.org This finding indicates that the beneficial metabolic actions of [Pro3]-GIP are likely dependent on the presence of sufficient endogenous insulin. doi.org

Conversely, in other diabetic models, GIP antagonism shows protective or restorative effects. Early and prolonged administration of [Pro3]-GIP in genetically obese (ob/ob) mice was shown to prevent the development of diabetes and associated metabolic abnormalities, implying a preservation of islet structure and function. rndsystems.comdoi.org Another study reported that treatment with [Pro3]-GIP increased β-cell mass in diabetic mice. researchgate.net The role of GIP signaling in β-cell survival is itself a subject of debate, with studies on GIP receptor knockout mice yielding conflicting results on β-cell area depending on the diet and specific knockout model used. frontiersin.org

Analysis of Endogenous Insulin Secretion in Response to GIP Antagonism

Other Systemic Metabolic Outcomes

In mouse models of diet-induced obesity, GIP receptor antagonism with [Pro3]-GIP (Mouse) has a significant impact on body weight. Daily administration of the antagonist over several weeks in mice fed a high-fat diet resulted in a significant decrease in body weight compared to saline-treated controls. physiology.org This effect was not due to reduced food intake, but was associated with a modest increase in locomotor activity, suggesting an increase in energy expenditure. physiology.org The long-acting variant, (Pro3)GIP[mPEG], also effectively reduced body weight gain in high-fat-fed mice. researchgate.net

However, the effect on body weight is not universal across all models. In genetically obese ob/ob mice not subjected to a high-fat diet, treatment with [Pro3]-GIP did not significantly alter body weight or food intake, despite improving glycemic control. nih.gov Likewise, in insulin-deficient STZ-treated mice, [Pro3]-GIP had no effect on body weight loss. doi.org Furthermore, active immunization against (Pro3)GIP in high-fat-fed mice led to metabolic improvements that were independent of changes in body weight or energy expenditure. researchgate.net These findings underscore that the influence of [Pro3]-GIP on body weight is contingent on the specific metabolic background of the animal.

The native hormone GIP was originally named "gastric inhibitory polypeptide," suggesting a role in slowing gastric emptying. However, its physiological role in gastrointestinal motility is complex and not fully resolved. Some studies in humans have found that GIP infusions can accelerate gastric emptying, while research in mice suggests that exogenous GIP inhibits intestinal glucose absorption by reducing intestinal motility through a somatostatin-mediated pathway. nih.govresearchgate.net Other reviews note that dedicated studies have shown GIP to have no effect on gastric emptying under physiological conditions. sochob.cl

Currently, there is a lack of published preclinical research specifically investigating the direct effects of the GIP receptor antagonist [Pro3]-GIP (Mouse) on gastric emptying and motility. While its impact on glucose and lipid metabolism is well-documented, its potential influence on gastrointestinal transit remains an area for future investigation.

Data Tables

Table 1: Summary of Metabolic Effects of [Pro3]-GIP (Mouse) in Preclinical Models

ParameterPreclinical ModelObserved Effect of [Pro3]-GIP (Mouse)Citation(s)
Body Weight High-Fat Diet-Fed MiceDecreased physiology.orgnih.gov
ob/ob MiceNo significant effect nih.gov
STZ-Induced Diabetic MiceNo significant effect doi.org
Insulin Secretion ob/ob MiceBlocks GIP-stimulated insulin release rndsystems.comtocris.com
High-Fat Diet-Fed MiceReduces hyperinsulinemia; improves insulin response researchgate.netnih.gov
Perfused Mouse PancreasPartial agonist activity (modest stimulation) nih.gov
β-Cell Mass STZ-Induced Diabetic MiceWorsened/reduced β-cell mass doi.org
Diabetic MiceIncreased β-cell mass researchgate.net
Energy Expenditure High-Fat Diet-Fed MiceIncreased (inferred from locomotor activity) physiology.org
Lipid Metabolism High-Fat Diet-Fed MiceDecreased triglyceride deposition in liver and muscle physiology.org
High-Fat Diet-Fed Mice (Immunization)Reduced liver triglycerides and LDL-cholesterol doi.orgresearchgate.net

Investigational Methodologies and Animal Models in Pro3 Gip Mouse Research

In Vivo Animal Models

Animal models are indispensable for understanding the integrated physiological effects of [Pro3]-GIP (Mouse) on metabolic health, bridging the gap between cellular mechanisms and potential therapeutic outcomes.

Genetically modified mice provide powerful tools to study the effects of GIPR antagonism in the context of inherited metabolic dysfunction.

GIPR Knockout (KO) Mice: To confirm that the effects of [Pro3]-GIP are specifically mediated by the GIP receptor, studies have utilized GIPR KO mice. nih.gov Experiments using perfused pancreata from these mice showed that hormone secretion effects were absent, confirming the GIP receptor as the target. nih.govnih.gov GIPR KO mice are also noted to be resistant to diet-induced obesity, providing a genetic parallel to the pharmacological antagonism achieved with [Pro3]-GIP. nih.govbioscientifica.com

To model the more common forms of human obesity and type 2 diabetes, researchers use diet-induced obesity (DIO) models.

High-Fat Diet (HFD) Models: Mice fed a high-fat diet for extended periods develop obesity, hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance, closely mimicking the metabolic syndrome in humans. nih.govphysiology.org Numerous studies have used this model to test the efficacy of [Pro3]-GIP (Mouse). researchgate.net Chronic administration of the antagonist to HFD-fed mice has been shown to reduce body weight gain, improve glucose tolerance, and enhance insulin sensitivity. nih.govresearchgate.netnih.gov In one study, daily injections of (Pro³)GIP over 50 days in mice with pre-existing obesity significantly decreased body weight compared to saline-treated controls. physiology.org

Standardized tests are used in these animal models to quantitatively assess improvements in glucose metabolism and insulin action following treatment with [Pro3]-GIP (Mouse).

Oral Glucose Tolerance Test (OGTT): An OGTT measures the body's ability to clear a glucose load from the bloodstream. After a period of fasting, mice are given a bolus of glucose orally. biorxiv.orgbioscientifica.com Blood glucose levels are then measured at several time points. biorxiv.orgbiorxiv.org In studies with DIO and ob/ob mice, treatment with [Pro3]-GIP (Mouse) typically leads to an improved glucose response during an OGTT, indicating better glucose disposal. researchgate.net

Insulin Tolerance Test (ITT): An ITT assesses peripheral insulin sensitivity. Following a short fast, mice are injected with insulin, and the subsequent rate of blood glucose decline is measured. bioscientifica.combiorxiv.orgdiabetesjournals.org A faster and more pronounced drop in glucose indicates greater insulin sensitivity. Research has demonstrated that chronic treatment with [Pro3]-GIP (Mouse) enhances insulin sensitivity as measured by an ITT in various mouse models of obesity. researchgate.netnih.gov

Animal ModelKey Research Finding with [Pro3]-GIP (Mouse)
ob/ob Mice Improves glucose tolerance and insulin sensitivity; prevents metabolic abnormalities associated with genetic obesity. rndsystems.combioscientifica.com
GIPR Knockout Mice Used to confirm the specificity of [Pro3]-GIP's action on the GIP receptor. nih.gov
Diet-Induced Obesity (DIO) Mice Reverses or prevents metabolic abnormalities from high-fat diet; reduces body weight and improves glucose tolerance. researchgate.netphysiology.org

Diet-Induced Obesity and Insulin Resistance Models

Molecular and Cellular Analysis Techniques

The study of [Pro3]-GIP (Mouse), a potent antagonist of the glucose-dependent insulinotropic polypeptide receptor (GIPR), relies on a suite of sophisticated molecular and cellular techniques. These methodologies are crucial for dissecting the compound's mechanism of action and its physiological effects, particularly in key metabolic tissues like the pancreas and adipose tissue.

To understand the molecular impact of GIPR blockade by [Pro3]-GIP (Mouse), researchers frequently employ gene expression analysis. Techniques such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) allow for the precise measurement of messenger RNA (mRNA) levels of the Gipr gene and various downstream targets involved in metabolic pathways.

While specific transcriptomic datasets from [Pro3]-GIP (Mouse) studies are not always publicly detailed, the collective findings from research in diet-induced obese mouse models allow for the compilation of representative data. For instance, studies have shown that antagonizing the GIPR can lead to significant changes in genes related to lipid metabolism, inflammation, and insulin signaling within adipose tissue. researchgate.netfrontiersin.org The inhibition of GIPR signaling in the adipose tissue of high-fat diet-fed mice has been linked to decreased body weight and reduced liver steatosis. mdpi.com In the hypothalamus of mice, GIPR inhibition has been shown to reduce the mRNA levels of pro-inflammatory cytokines like IL-6. nih.gov

Below is a table representing typical gene expression changes observed in the adipose tissue of mice treated with a GIPR antagonist.

Table 1: Representative Gene Expression Changes in Adipose Tissue Following GIPR Antagonism

Gene Gene Name Function Expected Change with [Pro3]-GIP (Mouse)
Gipr Gastric Inhibitory Polypeptide Receptor Binds GIP to initiate signaling Downregulation (compensatory)
Pparg Peroxisome proliferator-activated receptor gamma Key regulator of adipogenesis Variable/Context-dependent
Lpl Lipoprotein lipase (B570770) Hydrolyzes triglycerides in lipoproteins Downregulation
Il6 Interleukin-6 Pro-inflammatory cytokine Downregulation

Analyzing changes at the protein level is essential to confirm that alterations in gene expression translate to functional changes in the cell. Western blotting and immunofluorescence are standard techniques used for this purpose in [Pro3]-GIP (Mouse) research.

Western blotting enables the quantification of total protein levels and, crucially, their activation state through phosphorylation. For example, GIP is known to activate Akt (Protein Kinase B), a key signaling node downstream of the insulin receptor. nih.gov Studies using GIPR antagonists would investigate the phosphorylation status of Akt to determine the impact on insulin signaling pathways. nih.gov Antagonism of GIPR is expected to reduce GIP-mediated Akt phosphorylation.

Immunofluorescence provides spatial information, allowing researchers to visualize the location and expression of specific proteins within tissues. In studies involving [Pro3]-GIP (Mouse), this technique can be used to examine the distribution of GIPR in pancreatic islets or to visualize key proteins involved in beta-cell function or adipocyte metabolism. nih.govmdpi.comzeiss.com For instance, immunofluorescence can track the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane in adipocytes, a critical step in glucose uptake. nih.gov

To assess the impact of [Pro3]-GIP (Mouse) on tissue structure and composition, researchers conduct detailed histological and morphometric analyses. This involves microscopic examination of tissue sections stained to reveal cellular details.

Pancreatic Islets: In the pancreas, the focus is on the islets of Langerhans, which contain the insulin-producing beta-cells. plos.org Histological studies have examined whether chronic GIPR antagonism with [Pro3]-GIP (Mouse) alters islet morphology, beta-cell mass, or the proportion of other endocrine cells like alpha-cells (producing glucagon). nih.govdoi.org In some models of diet-induced obesity, treatment with [Pro3]-GIP (Mouse) has been shown to restore islet architecture and spare beta-cells. physiology.org However, in other studies, particularly short-term interventions, no significant changes in islet morphology or pancreatic insulin content were observed despite effects on glucose tolerance. nih.gov

Adipose Tissue: In adipose tissue, histological analysis is used to evaluate changes in adipocyte (fat cell) size (hypertrophy) and number (hyperplasia). nih.govphysiology.org Studies in mice with diet-induced obesity have consistently shown that treatment with [Pro3]-GIP (Mouse) reduces adipose tissue mass. nih.govphysiology.org Morphometric analysis of these tissues reveals that this reduction is often due to a decrease in adipocyte size, indicating a reversal of the hypertrophy characteristic of obesity. physiology.orgphysiology.org Furthermore, histological examination can reveal the extent of inflammatory cell infiltration, such as the formation of "crown-like structures" (macrophages surrounding dead adipocytes), which are often reduced following [Pro3]-GIP treatment. nih.gov

Table 2: Summary of Research Findings from Histological and Morphometric Analyses

Tissue Parameter Analyzed Typical Finding with [Pro3]-GIP (Mouse) Treatment in Obese Models Reference(s)
Pancreatic Islets Islet Morphology Restoration of normal architecture physiology.org
Beta-cell Mass / Insulin Content Often decreased or normalized (reflecting reduced hyperinsulinemia) doi.orgphysiology.org
Islet Inflammation Reduced inflammatory markers nih.gov
Adipose Tissue Adipose Tissue Mass Significantly decreased nih.govphysiology.org
Adipocyte Size (Morphometry) Reduced adipocyte hypertrophy physiology.orgphysiology.org
Inflammatory Infiltration (e.g., Crown-like structures) Decreased infiltration of inflammatory cells nih.gov

Role of Pro3 Gip Mouse in Elucidating Gip/gipr Signaling Pathways in Disease Pathogenesis

Contribution to Understanding Type 2 Diabetes Pathophysiology

The use of [Pro3]-GIP (Mouse) has significantly advanced our comprehension of how GIP/GIPR signaling contributes to the complex pathophysiology of type 2 diabetes.

Exploring the Role of GIP in β-Cell Dysfunction and Insulin (B600854) Resistance

Studies utilizing [Pro3]-GIP (Mouse) have provided critical insights into the paradoxical role of GIP in β-cell function and insulin resistance. In healthy individuals, GIP potentiates glucose-stimulated insulin secretion. nih.gov However, in the context of type 2 diabetes, the insulinotropic effect of GIP is markedly diminished. nih.gov Research in ob/ob mice, a model for obesity-related diabetes, has shown that daily administration of [Pro3]-GIP can improve glucose tolerance and enhance insulin sensitivity. diabetesjournals.orgnih.gov This suggests that chronic GIPR activation in a state of insulin resistance may be detrimental.

By blocking the GIPR, [Pro3]-GIP has been shown to lower plasma glucose and insulin responses to feeding. diabetesjournals.orgnih.gov Furthermore, treatment with this antagonist in ob/ob mice led to a reduction in pancreatic insulin content and a partial correction of islet hypertrophy and β-cell hyperplasia, which are characteristic features of the pre-diabetic state. diabetesjournals.orgnih.gov These findings indicate that sustained GIP signaling in the face of insulin resistance may contribute to β-cell stress and eventual dysfunction. The beneficial effects of [Pro3]-GIP appear to be dependent on the presence of insulin, as studies in streptozotocin-induced diabetic mice (a model of insulin deficiency) showed that GIPR antagonism actually worsened hyperglycemia and impaired glucose tolerance. nih.gov

Table 1: Effects of [Pro3]-GIP (Mouse) on Key Metabolic Parameters in ob/ob Mice

ParameterEffect of [Pro3]-GIP AdministrationReference
Plasma Glucose Significantly reduced non-fasting levels and overall glycemic excursion. diabetesjournals.orgnih.gov
Plasma Insulin Significantly lowered response to feeding. diabetesjournals.orgnih.gov
Insulin Sensitivity Significantly enhanced. diabetesjournals.orgnih.gov
Pancreatic Insulin Content Reduced. diabetesjournals.orgnih.gov
Islet Hypertrophy & β-cell Hyperplasia Partially corrected. diabetesjournals.orgnih.gov

Differentiating GIP Receptor Antagonism from Other Incretin-Based Therapies

The development of [Pro3]-GIP (Mouse) has been crucial for dissecting the individual contributions of the two major incretin (B1656795) hormones, GIP and glucagon-like peptide-1 (GLP-1), to glucose homeostasis. While both hormones stimulate insulin secretion, their roles in the pathophysiology of type 2 diabetes appear to differ. GLP-1-based therapies have been successful in treating type 2 diabetes, in part due to their ability to improve glycemic control and promote weight loss. plos.org

The use of specific antagonists like [Pro3]-GIP allows researchers to isolate the effects of GIPR signaling. Studies comparing the effects of [Pro3]-GIP with GLP-1 receptor agonists have helped to clarify their distinct and sometimes opposing actions. For instance, while GLP-1 receptor activation is generally beneficial for glucose control, chronic GIPR activation in the context of obesity and insulin resistance may be less favorable. nih.gov It is important to note that the action of [Pro3]-GIP can be species-specific, acting as a full agonist at human GIP receptors but a partial agonist and competitive antagonist at rat and mouse receptors. nih.govnih.gov This highlights the importance of using the appropriate research models when studying GIPR antagonism.

Insights into Obesity and Associated Metabolic Abnormalities

[Pro3]-GIP (Mouse) has also been a key research tool in understanding the role of GIP in obesity and its related metabolic complications.

Modulating Nutrient Sensing and Energy Balance Through GIPR Antagonism

GIP is secreted in response to nutrient ingestion, particularly fats, and is known to play a role in energy storage. mdpi.com The GIP/GIPR signaling pathway is implicated in lipid metabolism and the development of obesity. Studies in mice have shown that antagonism of the GIP receptor with [Pro3]-GIP can prevent or reverse many of the metabolic abnormalities associated with diet-induced obesity. nih.govresearchgate.net

Administration of [Pro3]-GIP to mice on a high-fat diet resulted in decreased body weight, improved glucose tolerance, and enhanced insulin sensitivity, often without a significant change in food intake. nih.govnih.gov This suggests that GIPR antagonism may influence energy expenditure and nutrient partitioning. Furthermore, treatment with [Pro3]-GIP has been shown to reduce plasma triglycerides. nih.gov These findings underscore the potential of GIPR antagonism as a strategy to counteract the metabolic derangements induced by a high-fat diet.

Table 2: Impact of [Pro3]-GIP (Mouse) on Obesity and Related Metabolic Factors in High-Fat Diet-Fed Mice

FactorImpact of [Pro3]-GIP AdministrationReference
Body Weight Significantly decreased. nih.govnih.gov
Glucose Tolerance Significantly improved. nih.govnih.gov
Insulin Sensitivity Improved. nih.govnih.gov
Plasma Triglycerides Decreased. nih.gov
Food Intake No significant change. nih.govnih.gov

Understanding the Hyperplasia/Hypertrophy of K-cells in Obesity

In states of chronic nutrient excess, such as obesity, there is evidence of hyperplasia and hypertrophy of the intestinal K-cells that secrete GIP. This leads to elevated circulating levels of GIP, which may further promote energy storage and contribute to the metabolic dysregulation seen in obesity. While direct studies on the effect of [Pro3]-GIP on K-cell morphology are limited, the ability of this antagonist to counteract the metabolic consequences of high GIP levels provides indirect evidence for the importance of this pathway. By blocking the downstream effects of elevated GIP, [Pro3]-GIP helps to elucidate the pathological consequences of K-cell overactivity in obesity.

Potential for Research in Other GIP-Related Physiological Contexts

The utility of [Pro3]-GIP (Mouse) extends beyond diabetes and obesity. The GIPR is expressed in various tissues, including the brain, bone, and cardiovascular system, suggesting a broader physiological role for GIP. mdpi.comglucagon.comglucagon.com For instance, research has indicated that GIP may have neuroprotective properties and could be a target for neurodegenerative diseases. researchgate.net The use of [Pro3]-GIP in animal models could help to clarify the role of GIPR signaling in these and other physiological and pathological processes. For example, studies have shown that GIPR antagonism can abolish GIP-induced effects in the context of atherosclerosis research. mdpi.com As our understanding of the diverse functions of GIP continues to grow, [Pro3]-GIP (Mouse) will undoubtedly remain a critical tool for researchers.

Central Nervous System Effects and Appetite Regulation

The role of GIP signaling in the central nervous system (CNS) for the regulation of energy balance and appetite is an area of active investigation, with studies yielding complex results where both GIPR agonism and antagonism have been linked to weight loss in preclinical models. frontiersin.org The GIP receptor is expressed in key areas of the brain that control energy homeostasis, including the hypothalamus. frontiersin.orgglucagon.com The use of [Pro3]-GIP (Mouse) has been instrumental in probing the function of this central GIP axis.

Research indicates that GIP signaling in the brain can influence appetite-regulating pathways. For instance, central administration of GIP in mice has been shown to significantly increase the mRNA levels of proopiomelanocortin (POMC), a precursor to appetite-suppressing neuropeptides. nih.govmdpi.com This suggests that GIP may regulate appetite through POMC-expressing neurons. nih.govmdpi.com Furthermore, studies have demonstrated that blocking the GIPR in the hypothalamus can enhance the anorexigenic (appetite-suppressing) properties of leptin in mice fed a high-fat diet (HFD). frontiersin.org Mice with a systemic GIPR deficiency are protected from developing leptin resistance when fed an HFD. diabetesjournals.org

Studies using [Pro3]-GIP (Mouse) have contributed to this body of knowledge, although with some varied findings. In one study, the administration of [Pro3]-GIP to genetically obese (ob/ob) mice led to reduced weight gain without altering food consumption, pointing towards an effect on energy metabolism rather than appetite. researchgate.net Another study, however, reported no effect of [Pro3]-GIP on food intake in mice. researchgate.net These seemingly contradictory findings may be explained by the compound's partial agonist activity in rodents, where its effects can be context-dependent. researchgate.netnih.gov Further supporting a central role for GIPR in obesity, mice with a CNS-specific knockout of the GIP receptor exhibit lower body weight, reduced fat accumulation, and decreased food intake when on an HFD. diabetesjournals.org

Table 1: Research Findings on Central GIPR Signaling and Appetite Regulation in Mice
Modulation of GIPR SignalingModel SystemKey Research FindingReference
Central GIP AdministrationLean and Obese MiceIncreased hypothalamic proopiomelanocortin (POMC) mRNA levels, suggesting a role in appetite suppression. nih.govmdpi.com
GIPR Antagonism (General)High-Fat Diet-Fed MiceEnhanced the anorexigenic properties of leptin in the hypothalamus. frontiersin.org
[Pro3]-GIP AdministrationGenetically Obese (ob/ob) MiceReduced weight gain independently of changes in food consumption. researchgate.net
CNS-Specific GIPR KnockoutHigh-Fat Diet-Fed MiceResulted in lower body weight, reduced fat accumulation, and decreased food intake. diabetesjournals.org

Bone Metabolism and Cardiovascular Function (as related to GIP, without clinical data)

The GIP receptor is expressed in various non-pancreatic tissues, including bone and the cardiovascular system, indicating a broader physiological role for GIP signaling. glucagon.com While direct studies on the effects of [Pro3]-GIP (Mouse) in these specific areas are limited, its function as a GIPR antagonist/partial agonist allows for inferences based on the known roles of GIP signaling established from GIPR knockout and overexpression mouse models.

Bone Metabolism GIP signaling is generally considered to have a beneficial, anabolic effect on bone. researchgate.net Studies have shown that GIP receptors are expressed on bone-forming cells (osteoblasts). researchgate.net Mice with a genetic deletion of the GIP receptor (GIPR-/- mice) exhibit reduced bone size and mass, altered bone microarchitecture, and decreased bone strength. researchgate.net Conversely, transgenic mice that overexpress GIP have higher bone mineral density and increased markers of bone formation. researchgate.net GIP is also understood to inhibit bone resorption, the process by which osteoclasts break down bone tissue. researchgate.net Given these findings, the application of a GIPR antagonist like [Pro3]-GIP (Mouse) would be expected to interfere with these bone-protective and anabolic actions of endogenous GIP, potentially leading to reduced bone formation and quality.

Cardiovascular Function The role of GIP signaling in the cardiovascular system is complex, with some studies presenting seemingly contradictory findings. The GIP receptor is expressed in the heart and endothelial cells of blood vessels in mice. glucagon.com Some research suggests a cardioprotective role for GIPR signaling blockade, as studies in mice with a whole-body loss of the GIP receptor have shown protection from cardiac injury. glucagon.comnih.gov In contrast, other studies have reported that GIPR agonism can reduce atherosclerosis in animal models, while GIPR knockout mice experienced increased aortic inflammation and enhanced atherosclerosis. glucagon.com Therefore, antagonizing the GIP receptor with [Pro3]-GIP (Mouse) could have multifaceted effects on cardiovascular health, reflecting the complex and context-dependent nature of GIP's actions in this system.

Table 2: Effects of GIP/GIPR Signaling on Bone and Cardiovascular Parameters in Mice
SystemModulationObserved EffectReference
Bone MetabolismGIPR KnockoutReduced bone mass, altered microarchitecture, and decreased bone strength. researchgate.net
GIP OverexpressionIncreased bone mineral density and markers of bone formation. researchgate.net
Cardiovascular FunctionGIPR KnockoutReported to be cardioprotective in some models, but associated with increased aortic inflammation in others. glucagon.comnih.gov
GIPR AgonismShown to reduce atherosclerosis in some preclinical models. glucagon.com

Inflammatory Responses and Gut Hormone Interactions

GIP signaling is increasingly recognized for its role in modulating inflammation and its intricate interplay with other gut hormones, particularly in the context of metabolic disease. [Pro3]-GIP (Mouse) has served as a valuable pharmacological tool to dissect these interactions.

Inflammatory Responses GIP signaling has been shown to exert anti-inflammatory effects, particularly in adipose tissue. researchgate.netglucagon.com In mice fed a high-fat diet, administration of a GIPR agonist reduced the expression of pro-inflammatory cytokines and decreased macrophage accumulation in white adipose tissue. glucagon.com Furthermore, GIPR agonism has been demonstrated to alleviate gut inflammation in mouse models of intestinal injury, whereas GIPR knockout mice exhibit an exacerbated inflammatory response. jci.org While these findings suggest that antagonizing the GIPR might promote inflammation, studies with [Pro3]-GIP have shown it can ameliorate certain inflammation-related conditions. For example, treatment with [Pro3]-GIP was found to reduce fat accumulation in the livers of high-fat-fed mice, a condition closely linked to hepatic inflammation. researchgate.net This effect may be related to the compound's impact on lipid metabolism.

Gut Hormone Interactions GIP's primary and most well-known function is as an incretin hormone, working in concert with glucagon-like peptide-1 (GLP-1) to potentiate glucose-dependent insulin secretion from pancreatic β-cells after a meal. nih.govresearchgate.net In rodent models, GIP may also have a stimulatory effect on the secretion of GLP-1. science.gov

As a GIPR antagonist/partial agonist, [Pro3]-GIP (Mouse) effectively blocks or attenuates the downstream effects of endogenous GIP. In vitro and in vivo studies in mice have confirmed that [Pro3]-GIP inhibits GIP-stimulated insulin release from pancreatic β-cells. tocris.com In perfused mouse pancreata, [Pro3]-GIP was also shown to induce a modest secretion of insulin, glucagon (B607659), and somatostatin (B550006) on its own, consistent with its partial agonist nature, but it was less effective at stimulating insulin release compared to native GIP. nih.govnih.gov This ability to modulate the secretion of key metabolic hormones makes it a critical compound for studying the complex hormonal network regulated by the gut.

Table 3: Effects of [Pro3]-GIP (Mouse) on Inflammatory and Hormonal Pathways
PathwayModel SystemEffect of [Pro3]-GIP (Mouse)Reference
Hepatic Fat AccumulationHigh-Fat-Fed MiceAmeliorated fat accumulation in the liver. researchgate.net
Insulin SecretionPancreatic β-cells (in vitro) / ob/ob Mice (in vivo)Inhibited GIP-stimulated insulin release. tocris.com
Pancreatic Hormone SecretionPerfused Mouse PancreasInduced modest insulin, glucagon, and somatostatin secretion (as a partial agonist). nih.govnih.gov

Future Directions in Pro3 Gip Mouse Research

Investigating Long-Term Effects and Sustained Antagonism

Prolonged administration of [Pro3]-GIP and its longer-acting, PEGylated form, (Pro3)GIP[mPEG], has demonstrated significant and sustained improvements in obesity and related metabolic issues in mice with diet-induced diabesity. nih.gov Daily treatment with (Pro3)GIP for 21 days in high-fat-fed mice led to decreased body weight, improved glucose tolerance, and better insulin (B600854) sensitivity. nih.gov A key finding is the absence of compensatory hyperphagia, suggesting a potential long-term influence of GIP receptor blockade on body energy balance regulation. nih.gov

Further research should focus on the chronic effects of GIP receptor antagonism. Studies involving the administration of (Pro3)GIP[mPEG] once every three days for 48 days showed a reduction in body weight gain compared to controls. nih.gov Future investigations could extend these study durations to better understand the durability of the metabolic benefits and to observe any potential adaptive responses.

Active immunization against (Pro3)GIP in mice has been shown to produce circulating GIP antibodies, leading to reduced blood glucose and improved glucose tolerance over a 98-day period. researchgate.net This approach offers a model for sustained GIP receptor antagonism and its long-term metabolic consequences, which include reduced liver triglyceride and LDL-cholesterol levels. researchgate.net

It is important to note that while [Pro3]-GIP acts as an antagonist at the mouse GIP receptor, it exhibits partial agonist properties as well. nih.gov At the human GIP receptor, it acts as a full agonist. nih.govnih.gov This species-specific activity is a critical consideration in the interpretation and translation of research findings. nih.govnih.gov

Exploring Combination Strategies with Other Metabolic Modulators

The combination of GIP receptor antagonism with other metabolic modulators presents a promising avenue for future research. Studies have explored the co-administration of [Pro3]-GIP analogs with agents targeting other pathways involved in metabolic regulation.

One such combination is with a cholecystokinin (B1591339) (CCK) receptor agonist, (pGlu-Gln)-CCK-8. In high-fat-fed mice, twice-daily injections of (pGlu-Gln)-CCK-8 alone and in combination with (Pro3)GIP[mPEG] for 34 days resulted in significantly decreased energy intake and body weight. nih.gov This combination also improved glucose tolerance and insulin sensitivity. nih.gov However, the study did not find evidence of a synergistic effect, suggesting that the benefits were additive. nih.gov

Another area of interest is the combination of GIP receptor antagonism with glucagon-like peptide-1 (GLP-1) receptor agonism. While some studies suggest that GIP receptor blockade can enhance the sensitivity to GLP-1 receptor agonists, others have shown negligible effects on glucose tolerance and body weight when a GIP receptor antagonist was administered alone or in combination with liraglutide (B1674861) in diet-induced obese mice. plos.org However, chronic dual therapy did show benefits in insulin sensitivity and circulating lipid levels. plos.org

Future research should continue to explore these and other combination strategies, such as with insulin sensitizers like Azemiglitazone potassium, to identify potential synergistic effects and to understand the underlying mechanisms of interaction between different metabolic pathways. medchemexpress.commedchemexpress.com

Table 1: Effects of [Pro3]-GIP (Mouse) Analogs in Combination Therapies

Combination Agent[Pro3]-GIP AnalogPreclinical ModelKey FindingsReference
(pGlu-Gln)-CCK-8 (CCK Receptor Agonist)(Pro3)GIP[mPEG]High-fat-fed miceDecreased energy intake and body weight; improved glucose tolerance and insulin sensitivity. No synergistic effect observed. nih.gov
Liraglutide (GLP-1 Receptor Agonist)GIPA-1 (mouse GIP(3-30)NH2)Diet-induced obese miceAugmented insulin sensitizing effects and lowered plasma triglycerides and free-fatty acids. plos.org

Development of Advanced Preclinical Models for Mechanistic Studies

Future research would benefit from the use of humanized mouse models expressing the human GIP receptor. These models would allow for a more accurate assessment of the effects of [Pro3]-GIP and other GIP receptor modulators as they would behave in a human physiological context.

Furthermore, the use of genetic models, such as GIP receptor knockout mice, has been instrumental in confirming the role of GIP in metabolism. glucagon.comphysiology.org Continued use and refinement of these models, including tissue-specific knockouts (e.g., in adipose tissue or cardiomyocytes), will be crucial for understanding the tissue-specific actions of GIP receptor signaling. glucagon.com

The development of advanced in vitro systems, such as organoids or co-culture systems that mimic the interactions between different cell types (e.g., intestinal K-cells, pancreatic islets, and adipocytes), could also provide valuable mechanistic insights.

Elucidating Novel GIP Receptor-Mediated Actions Beyond Glucose and Lipid Metabolism

While the roles of GIP in glucose and lipid metabolism are well-documented, emerging evidence suggests that GIP receptor signaling may have broader physiological effects. physiology.orgresearchgate.net Future research should aim to uncover these novel actions.

For instance, some studies have shown that GIP receptor antagonism or ablation can lead to increased locomotor activity. nih.gov The mechanisms underlying this effect are not yet clear and warrant further investigation.

There is also growing interest in the role of GIP in bone metabolism and the central nervous system. glucagon.com Although some studies have not shown significant changes in bone metabolism in heterozygous GIP knockout mice, the potential for GIP to influence bone turnover and brain function remains an area for exploration. researchgate.net Studies using [Pro3]-GIP (mouse) in models of neurodegenerative diseases could provide insights into the potential neuroprotective or modulatory roles of GIP receptor signaling in the brain. mdpi.com

Translating Mechanistic Insights to Preclinical Target Validation Strategies (excluding human trials)

The ultimate goal of preclinical research is to validate therapeutic targets for potential drug development. The insights gained from studies using [Pro3]-GIP (mouse) can be leveraged to develop robust preclinical target validation strategies.

A critical aspect of this is ensuring adequate target engagement in preclinical models. pelagobio.com The development of assays to measure the binding of [Pro3]-GIP and its analogs to the GIP receptor in relevant tissues will be essential. drugdiscoverytrends.com This will help to correlate the degree of receptor occupancy with the observed physiological effects.

Furthermore, understanding the species-specific differences in GIP receptor pharmacology is crucial for the successful translation of preclinical findings. nih.govnih.govdrugdiscoverytrends.com Preclinical validation strategies must account for these differences, for example, by using appropriate animal models or by developing antagonists with similar properties across species.

The use of active immunization against GIP or (Pro3)GIP provides a unique preclinical model to validate the long-term consequences of GIP receptor antagonism. researchgate.net This approach can help to de-risk the target before committing to the development of small molecule or antibody-based therapeutics.

By focusing on these future research directions, the scientific community can continue to build upon the foundational knowledge provided by [Pro3]-GIP (mouse) and pave the way for the development of novel therapeutic strategies for metabolic diseases.

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying [Pro3]-GIP (Mouse) in obesity-related diabetes research?

  • Answer : The ob/ob mouse model is widely used due to its genetic predisposition to obesity, insulin resistance, and hyperglycemia. Studies have shown that [Pro3]-GIP administration in ob/ob mice improves glucose tolerance and insulin sensitivity without altering body weight or food intake. Key parameters include non-fasting blood glucose, HbA1c, and pancreatic insulin content, measured via glucose tolerance tests (GTTs) and immunohistochemistry . For in vitro validation, isolated islets from wild-type or diabetic models can assess insulin secretion under glucose stimulation .

Q. How does [Pro3]-GIP (Mouse) modulate insulin secretion in vitro versus in vivo?

  • Answer : In vitro, [Pro3]-GIP acts as a competitive antagonist by binding to the GIP receptor (GIP-R), blocking native GIP-induced insulin secretion in pancreatic β-cells. In vivo, chronic administration in ob/ob mice reduces hyperinsulinemia and improves insulin sensitivity, suggesting systemic metabolic effects beyond direct β-cell modulation. Methodologically, in vitro studies require radioligand binding assays to confirm receptor affinity, while in vivo protocols involve longitudinal metabolic profiling .

Advanced Research Questions

Q. How to reconcile conflicting reports on [Pro3]-GIP (Mouse) functioning as an agonist versus antagonist?

  • Answer : Discrepancies arise from species-specific receptor interactions and experimental conditions. For example, [Pro3]-GIP is identified as a potent GIP-R antagonist in murine models (e.g., ob/ob mice) , whereas some studies label it a "complete agonist" in human GIP-R overexpression systems. To resolve this, researchers should:

  • Validate receptor specificity using siRNA knockdown or knockout models.
  • Compare dose-response curves across species (e.g., mouse vs. human GIP-R transfected cells).
  • Assess downstream signaling (e.g., cAMP production) to confirm antagonistic/agonistic activity .

Q. What methodologies ensure accurate assessment of [Pro3]-GIP's stability and receptor binding affinity?

  • Answer :

  • Stability : Use plasma stability assays with HPLC or mass spectrometry to measure degradation rates, as [Pro3]-GIP is resistant to dipeptidyl peptidase-IV (DPP-IV) cleavage compared to native GIP .
  • Binding Affinity : Perform competitive radioligand binding assays using iodinated GIP in cell membranes expressing GIP-R. Calculate inhibition constants (Ki) to quantify antagonist potency .

Q. What longitudinal study parameters are critical when evaluating [Pro3]-GIP's preventive effects on diabetes?

  • Answer : Key parameters include:

  • Metabolic Markers : Weekly non-fasting glucose, HbA1c (every 4 weeks), and insulin tolerance tests (ITTs).
  • Pancreatic Function : Terminal assays for insulin content and β-cell mass via immunohistochemistry.
  • Dosage Protocol : Daily intraperitoneal injections (e.g., 25 nmol/kg for 60 days) to maintain receptor blockade without off-target effects .
  • Controls : Age-matched lean mice and vehicle-treated ob/ob cohorts to isolate treatment effects .

Data Analysis & Contradiction Resolution

Q. How to address variability in metabolic outcomes when using [Pro3]-GIP (Mouse) across different genetic backgrounds?

  • Answer : Variability may stem from differences in baseline insulin resistance or GIP-R expression. Mitigation strategies include:

  • Stratification : Group animals by baseline glucose tolerance or body weight.
  • Normalization : Express insulin sensitivity indices (e.g., HOMA-IR) relative to baseline values.
  • Genetic Controls : Use littermate controls or backcrossed strains to minimize genetic drift .

Q. What statistical approaches are recommended for analyzing contradictory results between agonist/antagonist studies?

  • Answer :

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., species-specific effects).
  • Sensitivity Testing : Vary experimental conditions (e.g., glucose concentrations in vitro) to determine thresholds for antagonistic activity.
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., cAMP/PKA vs. β-arrestin recruitment) .

Methodological Best Practices

  • In Vivo Dosing : Optimize injection timing relative to feeding cycles to account for GIP's role in postprandial insulin secretion .
  • Ethical Considerations : Monitor animal welfare in obesity models (e.g., joint health in ob/ob mice) to comply with institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.